(1-Tosylpiperidin-4-yl)boronic acid
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Overview
Description
(1-Tosylpiperidin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a piperidine ring, which is further substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1-Tosylpiperidin-4-yl)boronic acid typically involves the hydroboration of a suitable piperidine derivative. One common method is the hydroboration of a tosylated piperidine with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organoboron compound synthesis, such as hydroboration and subsequent oxidation, are likely to be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Tosylpiperidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with aryl halides yields biaryl compounds .
Scientific Research Applications
Chemistry
(1-Tosylpiperidin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutic agents. The unique properties of this compound make it a potential candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (1-Tosylpiperidin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Pyridineboronic acid
- Vinylboronic acid
Uniqueness
(1-Tosylpiperidin-4-yl)boronic acid is unique due to its piperidine ring structure and tosyl group, which provide distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C12H18BNO4S |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boronic acid |
InChI |
InChI=1S/C12H18BNO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11,15-16H,6-9H2,1H3 |
InChI Key |
PXBCHAJWZFUIQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
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